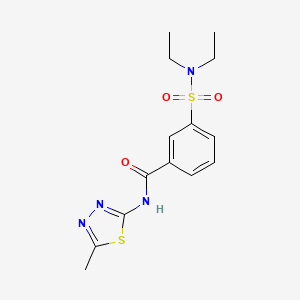![molecular formula C14H16BrN3O4S2 B11535383 N-(4-acetyl-5-{[(4-bromophenyl)sulfonyl]methyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11535383.png)
N-(4-acetyl-5-{[(4-bromophenyl)sulfonyl]methyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-ACETYL-5-[(4-BROMOBENZENESULFONYL)METHYL]-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an acetyl group, a bromobenzenesulfonyl group, and a dihydrothiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-ACETYL-5-[(4-BROMOBENZENESULFONYL)METHYL]-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with acetic anhydride under reflux conditions.
Introduction of the Bromobenzenesulfonyl Group: The thiadiazole intermediate is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the bromobenzenesulfonyl group.
Acetylation: The final step involves the acetylation of the thiadiazole derivative using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-ACETYL-5-[(4-BROMOBENZENESULFONYL)METHYL]-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-{4-ACETYL-5-[(4-BROMOBENZENESULFONYL)METHYL]-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of the thiadiazole ring, which is known for its biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe to study various biological pathways and interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-{4-ACETYL-5-[(4-BROMOBENZENESULFONYL)METHYL]-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the bromobenzenesulfonyl group may facilitate binding to certain proteins, while the thiadiazole ring could interact with nucleic acids or other biomolecules. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-{4-ACETYL-5-[(4-METHYLBENZENESULFONYL)METHYL]-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE
- N-{4-ACETYL-5-[(4-CHLOROBENZENESULFONYL)METHYL]-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE
Uniqueness
N-{4-ACETYL-5-[(4-BROMOBENZENESULFONYL)METHYL]-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is unique due to the presence of the bromobenzenesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and binding affinity to certain molecular targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C14H16BrN3O4S2 |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-[4-acetyl-5-[(4-bromophenyl)sulfonylmethyl]-5-methyl-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C14H16BrN3O4S2/c1-9(19)16-13-17-18(10(2)20)14(3,23-13)8-24(21,22)12-6-4-11(15)5-7-12/h4-7H,8H2,1-3H3,(H,16,17,19) |
InChI Key |
BLZGCWQSLYVNMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)(C)CS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide](/img/structure/B11535309.png)
![ethyl 3-[11-(3-ethoxy-3-oxopropyl)-11H-indeno[1,2-b]quinolin-11-yl]propanoate](/img/structure/B11535311.png)
![ethyl 4-{[3-(3-bromophenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate](/img/structure/B11535315.png)
![2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol](/img/structure/B11535317.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-cyanophenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11535322.png)

![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-methyl-1H-benzimidazole-6-carbohydrazide](/img/structure/B11535356.png)
![3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11535357.png)

![N-[4-(biphenyl-4-yl)-5-methyl-1,3-thiazol-2-yl]-2-bromobenzamide](/img/structure/B11535366.png)

![N'-[(E)-(2-nitrophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11535372.png)
![N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide](/img/structure/B11535375.png)
![2-Amino-4-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11535391.png)
